molecular formula C28H20N2O9 B14949346 2,2'-[Oxybis(benzene-4,1-diylcarbonylimino)]bis(5-hydroxybenzoic acid)

2,2'-[Oxybis(benzene-4,1-diylcarbonylimino)]bis(5-hydroxybenzoic acid)

Cat. No.: B14949346
M. Wt: 528.5 g/mol
InChI Key: MLYFPHZBLPUJRV-UHFFFAOYSA-N
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Description

2-[(4-{4-[(2-CARBOXY-4-HYDROXYANILINO)CARBONYL]PHENOXY}BENZOYL)AMINO]-5-HYDROXYBENZOIC ACID is a complex organic compound characterized by its multiple functional groups, including carboxylic acid, hydroxyl, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{4-[(2-CARBOXY-4-HYDROXYANILINO)CARBONYL]PHENOXY}BENZOYL)AMINO]-5-HYDROXYBENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-carboxy-4-hydroxyaniline, which is then reacted with 4-hydroxybenzoic acid derivatives under specific conditions to form the desired product. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-{4-[(2-CARBOXY-4-HYDROXYANILINO)CARBONYL]PHENOXY}BENZOYL)AMINO]-5-HYDROXYBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the carboxylic acids may produce alcohols.

Scientific Research Applications

2-[(4-{4-[(2-CARBOXY-4-HYDROXYANILINO)CARBONYL]PHENOXY}BENZOYL)AMINO]-5-HYDROXYBENZOIC ACID has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-{4-[(2-CARBOXY-4-HYDROXYANILINO)CARBONYL]PHENOXY}BENZOYL)AMINO]-5-HYDROXYBENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-carboxyphenyl)-2-hydroxybenzoic acid
  • 3-formylphenylboronic acid
  • 4-formylphenylboronic acid

Uniqueness

Compared to similar compounds, 2-[(4-{4-[(2-CARBOXY-4-HYDROXYANILINO)CARBONYL]PHENOXY}BENZOYL)AMINO]-5-HYDROXYBENZOIC ACID is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H20N2O9

Molecular Weight

528.5 g/mol

IUPAC Name

2-[[4-[4-[(2-carboxy-4-hydroxyphenyl)carbamoyl]phenoxy]benzoyl]amino]-5-hydroxybenzoic acid

InChI

InChI=1S/C28H20N2O9/c31-17-5-11-23(21(13-17)27(35)36)29-25(33)15-1-7-19(8-2-15)39-20-9-3-16(4-10-20)26(34)30-24-12-6-18(32)14-22(24)28(37)38/h1-14,31-32H,(H,29,33)(H,30,34)(H,35,36)(H,37,38)

InChI Key

MLYFPHZBLPUJRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)O)C(=O)O)OC3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)O)C(=O)O

Origin of Product

United States

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